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Compound of Interest

Compound Name: Gastrofensin AN 5 free base

Cat. No.: B1329895 Get Quote

Disclaimer: This document summarizes the publicly available information on Gastrofensin AN
5 free base. The primary research article detailing the comprehensive pharmacological profile,

"A new class of antiulcer drugs. I. Antiulcer effect of AN5, a 4-phenyl-tetrahydroisoquinoline

derivative, on different experimental models of ulcer in rats," is not widely accessible in its full

text. Consequently, the detailed experimental protocols and an exhaustive quantitative analysis

are based on the available abstract and data from structurally related compounds.

Introduction
Gastrofensin AN 5 free base, also referred to as AN5, is a novel antiulcer agent belonging to

the 4-phenyl-tetrahydroisoquinoline class of compounds[1]. Emerging from early

pharmacological studies, it has demonstrated significant potential in the treatment of gastric

ulcers, exhibiting higher potency in preclinical models than established histamine H2-receptor

antagonists such as cimetidine and ranitidine[1]. This document aims to provide a detailed

technical overview of the pharmacological properties of Gastrofensin AN 5, based on the

available scientific literature.

Chemical Identity:

Compound Name: Gastrofensin AN 5 free base

CAS Number: 89845-16-9

Chemical Formula: C₁₉H₂₁ClN₂O₂
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Molecular Weight: 344.84 g/mol

Chemical Class: 4-phenyl-tetrahydroisoquinoline derivative

In-Vivo Pharmacological Activity
The antiulcer efficacy of Gastrofensin AN 5 has been evaluated in several well-established rat

models of gastric ulceration. These studies highlight the compound's protective effects against

various ulcerogenic stimuli.

Summary of Antiulcer Activity
Gastrofensin AN 5 has shown a dose-dependent antiulcer effect, with the most significant

activity observed in a water-immersion stress-induced ulcer model[1]. A high degree of antiulcer

activity is reported even at a low dose of 0.100 mg/kg, with the maximum suppression of the

ulcer index reaching 86.15% at a dose of 1 mg/kg[1].

Experimental
Model

Species Key Findings Reference

Water-Immersion

Stress-Induced Ulcer
Rat

High antiulcer activity

at 0.100 mg/kg. Dose-

dependent increase in

activity, with 86.15%

suppression at 1

mg/kg.

[1]

Indomethacin-Induced

Ulcer
Rat

Demonstrates

suppression of ulcer

formation.

[1]

Reserpine-Induced

Ulcer
Rat

Demonstrates

suppression of ulcer

formation.

[1]

Pylorus Ligation-

Induced Ulcer
Rat

Demonstrates

suppression of ulcer

formation.

[1]
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Comparative Efficacy
Comparative studies have indicated that Gastrofensin AN 5 possesses a significantly higher

antiulcer activity than both ranitidine and cimetidine in the same experimental models[1].

Proposed Mechanism of Action
While the precise molecular mechanism of action for Gastrofensin AN 5 has not been fully

elucidated in the available literature, studies on structurally similar compounds suggest a

potential pathway involving the inhibition of gastric acid secretion. A related 4-phenyl-

tetrahydroisoquinoline derivative, AN12, has been shown to significantly inhibit basal gastric

acid secretion, leading to an increase in gastric pH and a decrease in total acidity in pylorus-

ligated rats. It is hypothesized that this effect may be mediated through an influence on central

nervous system (CNS) amine neurotransmitters[2].

Based on this, a proposed, though unconfirmed, mechanism for Gastrofensin AN 5 is the

modulation of signaling pathways that control gastric acid secretion from parietal cells.
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Caption: Hypothesized mechanism of action for Gastrofensin AN 5.

Experimental Protocols
Due to the limited accessibility of the full research publication, the following experimental

protocols are generalized descriptions based on standard pharmacological practices and the

information available in the study abstract[1].

Water-Immersion Stress-Induced Ulcer Model
This protocol is designed to induce gastric ulcers through psychological and physical stress.
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Water-Immersion Stress Protocol

Fasted Rats
Administer Gastrofensin AN 5

or Vehicle (Control)
or Ranitidine/Cimetidine

Immobilize in Cages and
Immerse in Water Bath

(23°C) for 7 hours
Euthanize Animals Remove and Inflate

Stomachs with Formalin
Measure Ulcer Index

(e.g., length and number of lesions) Compare Results

Click to download full resolution via product page

Caption: Workflow for the water-immersion stress-induced ulcer model.

Indomethacin-Induced Ulcer Model
This model assesses the ability of a compound to protect against ulcers induced by a

nonsteroidal anti-inflammatory drug (NSAID).

Animals: Typically Wistar or Sprague-Dawley rats are used.

Procedure:

Animals are fasted prior to the experiment.

Gastrofensin AN 5, a reference drug, or a vehicle is administered orally or intraperitoneally.

After a set period (e.g., 30-60 minutes), indomethacin is administered to induce gastric

lesions.

After a further incubation period (e.g., 4-6 hours), the animals are euthanized.

The stomachs are excised, and the ulcer index is determined.

Pylorus Ligation-Induced Ulcer Model (Shay Rat Model)
This model evaluates the effect of a compound on gastric acid secretion and ulcer formation

resulting from the accumulation of gastric acid.

Animals: Rats are fasted, but with free access to water.

Procedure:
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Under light anesthesia, a midline abdominal incision is made.

The pyloric sphincter is ligated.

Gastrofensin AN 5 or a control substance is administered.

The abdominal incision is closed.

After a set period (e.g., 4-19 hours), the animals are euthanized.

The stomach is removed, and the gastric content is collected to measure volume, pH, and

total acidity.

The stomach is opened along the greater curvature to assess the ulcer index.

Future Directions
The initial findings for Gastrofensin AN 5 are promising, indicating a potent antiulcer agent.

However, a comprehensive understanding of its pharmacological profile requires further

investigation. Key areas for future research include:

Full characterization of the mechanism of action: This would involve receptor binding assays

and functional assays to identify the molecular target(s) of Gastrofensin AN 5.

Pharmacokinetic studies: Determination of the absorption, distribution, metabolism, and

excretion (ADME) profile of the compound is essential for its development as a therapeutic

agent.

Toxicology studies: A thorough evaluation of the safety profile of Gastrofensin AN 5 is

necessary.

Clinical trials: Should preclinical studies continue to yield positive results, human clinical

trials would be the next step to evaluate its efficacy and safety in patients.

Conclusion
Gastrofensin AN 5 free base is a 4-phenyl-tetrahydroisoquinoline derivative with potent

antiulcer activity demonstrated in various preclinical models. It shows superior efficacy
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compared to older antiulcer drugs like ranitidine and cimetidine. While the precise mechanism

of action is yet to be fully elucidated, it is hypothesized to involve the inhibition of gastric acid

secretion, potentially through modulation of CNS pathways. The limited public availability of in-

depth studies necessitates further research to fully characterize its pharmacological profile and

assess its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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